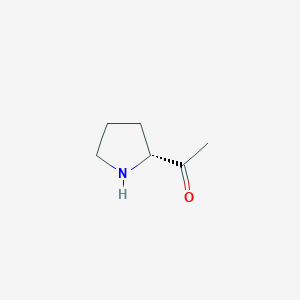

(R)-2-Acetyl-pyrrolidine

Description

Properties

IUPAC Name |

1-[(2R)-pyrrolidin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFJMPASVKULQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetyl-pyrrolidine typically involves the acetylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, ®-2-Acetyl-pyrrolidine can be produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity towards the ®-enantiomer.

Types of Reactions:

Oxidation: ®-2-Acetyl-pyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction of ®-2-Acetyl-pyrrolidine can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-pyrrolidinemethanol.

Substitution: The acetyl group in ®-2-Acetyl-pyrrolidine can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.

Major Products Formed:

Oxidation: N-oxides of ®-2-Acetyl-pyrrolidine.

Reduction: 2-pyrrolidinemethanol.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-2-Acetyl-pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural alkaloids.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Acetyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can mimic the structure of natural substrates, allowing ®-2-Acetyl-pyrrolidine to modulate biological pathways effectively.

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Compound | Molecular Weight | log P | Solubility (mg/mL) | Chiral Centers |

|---|---|---|---|---|

| This compound | 127.16 | 0.45 | 12.3 (Water) | 1 |

| (S)-2-Acetyl-pyrrolidine | 127.16 | 0.45 | 12.1 (Water) | 1 |

| 2-Acetyl-piperidine | 141.21 | 1.02 | 8.9 (Water) | 0 |

| 5-Methyl-2-pyrrolidone | 113.16 | -0.18 | 22.5 (Water) | 0 |

| (R)-2-(Anilinomethyl)pyrrolidine | 202.28 | 2.31 | 1.2 (DMSO) | 1 |

Data inferred from structural analogs .

Key Research Findings

- Synthesis Efficiency : this compound derivatives are synthesized with >90% enantiomeric excess using chiral auxiliaries, whereas piperidine analogs require longer reaction times due to reduced ring strain .

- Biological Specificity : The (R)-configuration in pyrrolidine derivatives improves inhibitory potency by 10–100-fold compared to (S)-enantiomers in glycosidase assays .

- Safety Profile : 5-Methyl-2-pyrrolidone exhibits lower acute toxicity (LD₅₀ = 3200 mg/kg) compared to acetylated pyrrolidines (LD₅₀ = 950 mg/kg), attributed to its lactam structure reducing reactivity .

Biological Activity

(R)-2-Acetyl-pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a chiral center that imparts specific biological activities. Its structure allows for interactions with various molecular targets, including enzymes and receptors, through hydrogen bonding and other intermolecular forces. The acetyl group enhances its binding affinity, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with target proteins. Research indicates that the compound can modulate the activity of specific enzymes, leading to various biological effects such as antimicrobial, anticancer, and anti-inflammatory actions .

Key Mechanisms

- Enzyme Inhibition : It has been shown to inhibit certain bacterial topoisomerases, which are crucial for DNA replication in bacteria. This inhibition leads to potent antibacterial effects against Gram-positive and Gram-negative strains .

- Antioxidant Activity : Pyrrolidine derivatives, including this compound, demonstrate significant antioxidant properties, potentially mitigating oxidative stress-related damage in cells .

- Cholinesterase Inhibition : Some studies suggest that this compound may inhibit cholinesterase enzymes, which could have implications for treating neurodegenerative diseases .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria. For example:

- Minimum Inhibitory Concentrations (MICs) : Studies report MICs ranging from <0.03125 to 0.25 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

Research has highlighted the anticancer potential of pyrrolidine derivatives. This compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- Antibacterial Efficacy : A study evaluated this compound's efficacy against Acinetobacter baumannii, revealing it as a potent inhibitor with favorable pharmacokinetic properties.

- Cancer Research : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through caspase activation pathways.

Data Summary

Q & A

Q. What are the established synthesis methods for (R)-2-Acetyl-pyrrolidine, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective acetylation of pyrrolidine derivatives using chiral catalysts (e.g., lipases or transition-metal complexes) can yield the (R)-configuration. Reaction parameters such as temperature (optimized between 20–40°C), solvent polarity (e.g., tetrahydrofuran vs. dichloromethane), and catalyst loading (0.5–5 mol%) critically affect yield and enantiomeric excess (ee). Post-synthesis purification via preparative HPLC with chiral columns (e.g., Chiralpak® IA) is recommended to achieve >98% ee .

Q. How can researchers characterize this compound’s structural and chiral properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm acetyl group placement and pyrrolidine ring conformation. For chiral verification, H-NMR with chiral shift reagents (e.g., Eu(hfc)) resolves enantiomers .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS with theoretical vs. observed mass comparisons (e.g., [M+H] = 128.1075) validates molecular integrity .

- Optical Rotation : Specific rotation measurements (e.g., = +15° to +25°) confirm enantiopurity .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

The compound serves as a precursor for designing glycosidase inhibitors. Its pyrrolidine core mimics carbohydrate transition states, enabling competitive inhibition of enzymes like β-N-acetylglucosaminidase. Researchers modify the acetyl group to enhance binding affinity (e.g., introducing fluorinated analogs) and assess inhibition via kinetic assays (K values typically 1–10 μM) .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound’s bioactivity across studies?

Contradictions often arise from variability in:

- Biological Replicates : Use ≥3 independent replicates to minimize biological noise.

- Assay Conditions : Standardize pH (e.g., 7.4 for physiological mimicry) and buffer composition (e.g., Tris vs. phosphate).

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies ensure enantiomeric stability during long-term storage of this compound?

- Storage Conditions : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent racemization.

- Stability Testing : Monitor ee monthly via chiral HPLC. Lyophilization in amber vials reduces hydrolysis risk.

- Additives : Stabilize with antioxidants (e.g., BHT at 0.01% w/v) in solution phases .

Q. What advanced computational methods predict this compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., GROMACS) to identify key residues (e.g., Asp189 in glycosidases).

- Docking Studies : Use AutoDock Vina to screen derivatives for binding energy (<-7 kcal/mol indicates strong affinity).

- QSAR Models : Corrogate substituent effects (e.g., acetyl vs. propionyl groups) on bioactivity .

Q. How do researchers resolve analytical challenges in quantifying trace this compound in complex matrices?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery (>85%).

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD ≈ 0.1 ng/mL).

- Internal Standards : Deuterated analogs (e.g., this compound-d) correct matrix effects .

Q. What methodologies compare the efficacy of this compound derivatives against related pyrrolidine analogs?

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-propionyl or 2-benzoyl substitutions) and test IC values.

- Crystallography : Resolve co-crystal structures (e.g., with β-glucosidase) to map binding interactions.

- Meta-Analysis : Pool data from PubChem and NIST to identify trends in substituent effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.